C19H20Fno6S2
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Overview
Description
. This compound is characterized by its complex structure, which includes a piperidine ring, a benzodioxine moiety, and fluorobenzenesulfonyl groups. It has a molecular weight of 441.4936 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-chlorobenzenesulfonyl)piperidine
- 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methylbenzenesulfonyl)piperidine .
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzenesulfonyl and benzodioxine moieties enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C19H20FNO6S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20FNO6S2/c1-27-18-5-3-2-4-13(18)11-21-19(22)16-10-14(6-7-17(16)20)29(25,26)15-8-9-28(23,24)12-15/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22) |
InChI Key |
RVZSCXOSGFYSSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
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